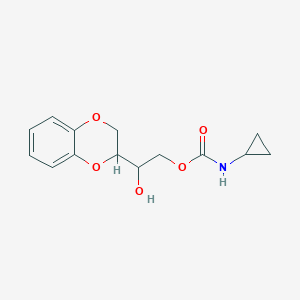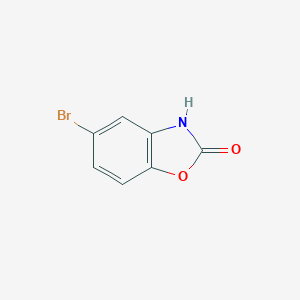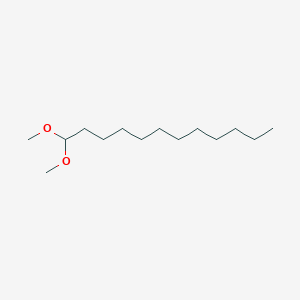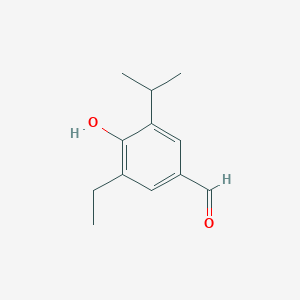
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde, also known as EIHB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a member of the benzaldehyde family, which is widely used in the production of perfumes, flavors, and pharmaceuticals. EIHB has emerged as a promising compound due to its unique chemical structure and properties that make it suitable for diverse applications.
作用机制
The mechanism of action of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is not fully understood. However, studies have shown that 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde exerts its biological effects through multiple pathways. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
生化和生理效应
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. Studies have shown that 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has potent antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit anti-inflammatory properties, which can reduce inflammation in various tissues. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
实验室实验的优点和局限性
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has several advantages and limitations for lab experiments. One of the advantages of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is its unique chemical structure, which makes it suitable for diverse applications. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is relatively stable and can be easily synthesized using common laboratory techniques. However, one of the limitations of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is its low solubility in water, which can limit its use in certain applications. Additionally, further studies are needed to fully understand the toxicity and safety profile of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde.
未来方向
There are several future directions for research on 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde. One potential direction is the development of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers can explore the potential of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde for use in other applications, such as the production of perfumes and flavors. Further studies are also needed to fully understand the mechanism of action and potential toxicity of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde.
合成方法
The synthesis of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde involves a series of chemical reactions that require specific reagents and conditions. One of the most commonly used methods for synthesizing 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is the Grignard reaction, which involves the reaction of ethylmagnesium bromide with 4-hydroxy-5-isopropylbenzaldehyde. The resulting product is then treated with an acid to form 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the reduction of 3-ethyl-4-nitro-5-isopropylbenzaldehyde.
科学研究应用
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has shown potential for various scientific research applications. One of the most significant applications of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is in the field of medicinal chemistry. Researchers have identified 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde as a potential drug candidate for treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for drug development.
属性
CAS 编号 |
10507-86-5 |
|---|---|
产品名称 |
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde |
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
3-ethyl-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-10-5-9(7-13)6-11(8(2)3)12(10)14/h5-8,14H,4H2,1-3H3 |
InChI 键 |
YBIFTNXBVUSIGK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)C=O)C(C)C)O |
规范 SMILES |
CCC1=C(C(=CC(=C1)C=O)C(C)C)O |
其他 CAS 编号 |
10507-86-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



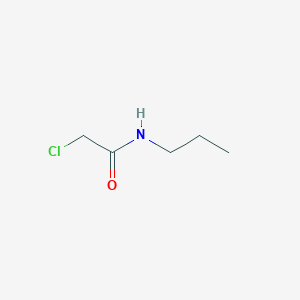
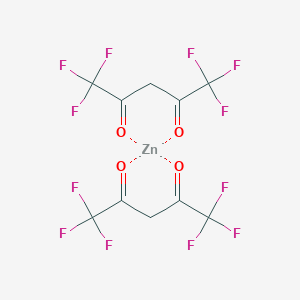
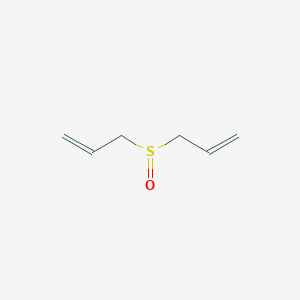
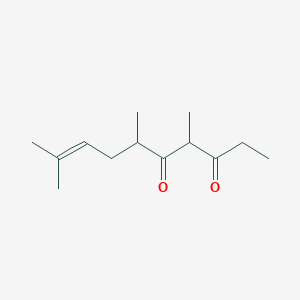

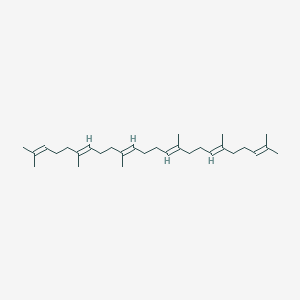
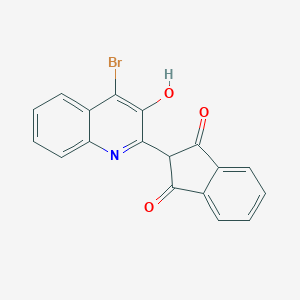
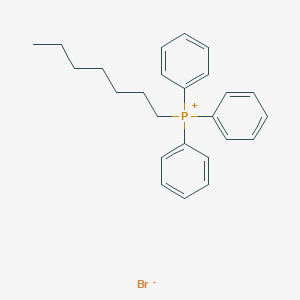
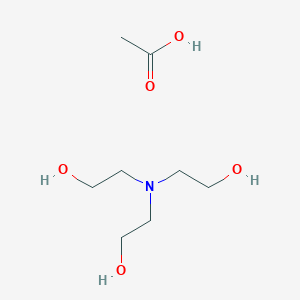
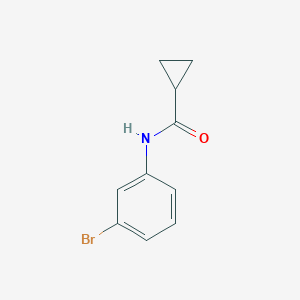
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
